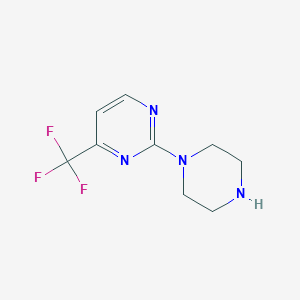

2-(Piperazin-1-yl)-4-(trifluoromethyl)pyrimidine

Description

Properties

IUPAC Name |

2-piperazin-1-yl-4-(trifluoromethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F3N4/c10-9(11,12)7-1-2-14-8(15-7)16-5-3-13-4-6-16/h1-2,13H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBJVPAABGFBMJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC=CC(=N2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F3N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80380872 | |

| Record name | 2-(Piperazin-1-yl)-4-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179756-91-3 | |

| Record name | 2-(Piperazin-1-yl)-4-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 179756-91-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Optimization of Reaction Conditions

Yields improve significantly with the addition of phase-transfer catalysts. A Chinese patent (CN101250184B) demonstrates that using 4-butylammonium bromide as a catalyst increases yields from 50% to 82% by facilitating interfacial reactions between the aqueous and organic phases. Solvent systems such as water-acetone (3:1 v/v) reduce side products like bis-alkylated derivatives, which commonly form in non-polar media.

Table 1: Comparative Yields in Nucleophilic Substitution

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| None | DMF | 100 | 48 |

| 4-Butylammonium Br | Water-Acetone | 60 | 82 |

| Tetrabutylammonium Iodide | Toluene-Water | 80 | 76 |

Reductive Amination of Pyrimidine Aldehydes

An alternative route involves reductive amination of 4-(trifluoromethyl)pyrimidine-2-carbaldehyde with piperazine derivatives. This method, adapted from pyrazolo[1,5-a]pyrimidine syntheses, uses sodium triacetoxyborohydride (STAB) as a reducing agent in dichloromethane at room temperature. The aldehyde intermediate is generated via Dess–Martin periodinane oxidation of the corresponding alcohol, achieving 89% conversion efficiency.

Mechanistic Considerations

The reaction proceeds through imine formation, followed by hydride transfer from STAB. Steric hindrance from the trifluoromethyl group necessitates prolonged reaction times (24–48 hours) to reach completion. Purification via column chromatography (hexane/ethyl acetate, 9:1) yields the product in >95% purity, as confirmed by NMR and high-resolution mass spectrometry.

Suzuki-Miyaura Coupling for Functionalized Derivatives

For derivatives requiring aryl substituents, palladium-catalyzed cross-coupling reactions are employed. For instance, 2-bromo-4-(trifluoromethyl)pyrimidine undergoes Suzuki coupling with boronic acid-functionalized piperazine using tetrakis(triphenylphosphine)palladium(0) in tetrahydrofuran (THF). This method achieves 65–70% yields but requires rigorous exclusion of oxygen to prevent catalyst deactivation.

Industrial-Scale Production Strategies

Large-scale synthesis prioritizes cost efficiency and safety. Continuous flow reactors reduce reaction times from hours to minutes by maintaining precise temperature control (±2°C). A patented protocol (EP1426366A1) describes a telescoped process where the halogenated pyrimidine intermediate is generated in situ, eliminating isolation steps and improving overall yield to 78%.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyrimidine ring undergoes nucleophilic substitution at electron-deficient positions. The trifluoromethyl group enhances electrophilicity at C-4/C-6, while the piperazine moiety influences regioselectivity.

Oxidation and Reduction Reactions

The trifluoromethyl group is generally resistant to redox processes, but the piperazine and pyrimidine rings participate in controlled transformations.

Coupling Reactions

The compound participates in metal-catalyzed cross-coupling reactions, leveraging its halogenated derivatives.

Halogenation and Functionalization

Electrophilic halogenation occurs at specific positions on the pyrimidine ring, guided by electronic effects.

Acid/Base-Mediated Rearrangements

The piperazine ring undergoes protonation-dependent conformational changes, influencing reactivity.

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity

Research has indicated that derivatives of 2-(piperazin-1-yl)-4-(trifluoromethyl)pyrimidine exhibit antiviral properties, particularly against viruses like Chikungunya. These compounds can inhibit viral replication by targeting the capping machinery of the virus, showcasing their potential in antiviral drug development.

Anticancer Properties

The compound has also been studied for its anticancer activity. Certain derivatives have shown effectiveness as inhibitors of key enzymes involved in cancer cell proliferation. This suggests that this compound could play a role in the development of new cancer therapies.

Organic Synthesis

This compound serves as a valuable building block in organic synthesis. Its ability to undergo various chemical reactions allows for the efficient production of more complex molecules, which can be utilized in drug discovery and material science .

Development of Functional Materials

Recent studies have explored the use of this compound derivatives in creating functional materials. The trifluoromethyl group enhances lipophilicity and biological activity, making these derivatives suitable for applications in various fields, including electronics and materials science.

Interaction with Biomolecules

The compound interacts with various biomolecules, including proteins and nucleic acids. These interactions are critical for understanding its potential therapeutic roles and guiding modifications to enhance efficacy. Studies focusing on these interactions can lead to the development of more targeted therapies.

Structural Analogues

Several structural analogues of this compound have been identified, each exhibiting unique pharmacological properties:

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| 2-(Piperidin-1-yl)-4-(trifluoromethyl)pyrimidine | Piperidine instead of piperazine | Different nitrogen heterocycle affects activity |

| 4-(Piperazin-1-yl)-2-thiopyrimidine | Contains sulfur in place of carbon | Potentially different biological activity |

| 2-(Morpholin-1-yl)-4-(trifluoromethyl)pyrimidine | Morpholine ring adds oxygen | May exhibit distinct pharmacokinetic properties |

| 2-(Aminopyridinyl)-4-trifluoromethylpyrimidine | Aminopyridine substituent | Enhanced selectivity towards certain targets |

These analogues illustrate how variations in nitrogen heterocycles and substituents can influence biological activities and pharmacological profiles, expanding the scope for drug development.

Mechanism of Action

The mechanism of action of 2-(Piperazin-1-yl)-4-(trifluoromethyl)pyrimidine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor antagonist. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the piperazine ring can interact with biological targets through hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

2-(Piperazin-1-yl)pyrimidine: Lacks the trifluoromethyl group, resulting in different pharmacokinetic properties.

4-(Trifluoromethyl)pyrimidine: Lacks the piperazine group, affecting its ability to interact with biological targets.

2-(Piperazin-1-yl)-5-(trifluoromethyl)pyrimidine: Similar structure but with the trifluoromethyl group at the 5-position, leading to different chemical reactivity and biological activity.

Uniqueness

2-(Piperazin-1-yl)-4-(trifluoromethyl)pyrimidine is unique due to the presence of both the piperazine and trifluoromethyl groups, which confer distinct chemical and biological properties. The combination of these functional groups enhances its potential as a versatile scaffold in drug design and development.

Biological Activity

2-(Piperazin-1-yl)-4-(trifluoromethyl)pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a piperazine ring and a trifluoromethyl group. This unique structure is believed to contribute to its biological activity by enhancing lipophilicity and modulating interactions with biological targets.

Anticancer Properties

Research has indicated that this compound exhibits promising anticancer activity. For instance, studies have shown that derivatives of this compound can inhibit the catalytic activity of Poly (ADP-Ribose) Polymerase (PARP), which is crucial in cancer cell proliferation and survival. One specific derivative demonstrated an IC50 value of 18 μM against human breast cancer cells, indicating moderate efficacy comparable to established PARP inhibitors like Olaparib, which has an IC50 of 57.3 μM .

The proposed mechanism involves the inhibition of PARP1 activity, leading to enhanced cleavage of PARP1 and increased phosphorylation of H2AX, a marker of DNA damage response. This action triggers apoptotic pathways, evidenced by increased CASPASE 3/7 activity in treated cells .

Structure-Activity Relationship (SAR)

The SAR studies have highlighted the importance of specific substitutions on the pyrimidine ring and piperazine moiety for enhancing biological activity. Modifications that increase hydrophobicity or alter electronic properties have been shown to significantly affect the potency of these compounds against various cancer cell lines.

| Compound | Structure | IC50 (μM) | Activity |

|---|---|---|---|

| 5e | 5e structure | 18 | Moderate efficacy against breast cancer |

| Olaparib | Olaparib structure | 57.3 | Established PARP inhibitor |

Case Studies

- Inhibition of PARP1 : In vitro studies demonstrated that compounds derived from this compound effectively inhibited PARP1 at varying concentrations, with significant increases in apoptosis markers observed .

- Antimicrobial Activity : Some derivatives have shown promising antibacterial properties, suggesting potential applications in treating bacterial infections alongside their anticancer effects .

- Antimalarial Activity : A related study on piperazine-containing compounds showed enhanced solubility and bioavailability, leading to improved efficacy against malaria parasites in vivo .

Q & A

Q. What are the recommended synthetic routes and purification methods for 2-(piperazin-1-yl)-4-(trifluoromethyl)pyrimidine?

The synthesis typically involves nucleophilic substitution between a halogenated pyrimidine (e.g., 4-chloro-2-(trifluoromethyl)pyrimidine) and piperazine. Key steps include:

- Reaction conditions : Use polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures (80–120°C) with a base (e.g., K₂CO₃) to deprotonate piperazine and drive the reaction .

- Purification : Column chromatography (silica gel, eluent: DCM/MeOH gradient) or recrystallization from ethanol/water mixtures to isolate the free base. For hydrochloride salts, evaporative crystallization in HCl/ether is effective .

- Yield optimization : Monitor reaction progress via TLC or HPLC to minimize side products like bis-alkylated piperazine derivatives .

Q. How is structural characterization of this compound performed to confirm regiochemistry and purity?

A multi-technique approach is employed:

- NMR spectroscopy : ¹H/¹³C NMR to verify substitution at the pyrimidine C-2 and C-4 positions. The trifluoromethyl group appears as a singlet at ~δ 120–125 ppm in ¹⁹F NMR .

- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ for C₉H₁₁F₃N₅: calc. 262.0914) .

- X-ray crystallography : Single-crystal analysis resolves regiochemistry and hydrogen-bonding networks, particularly for salts like the dihydrochloride form .

Q. What in vitro assays are suitable for initial pharmacological screening of this compound?

- Receptor binding assays : Screen against GPCRs (e.g., dopamine, serotonin receptors) due to piperazine’s affinity for neurotransmitter receptors. Use radioligand displacement assays (e.g., [³H]spiperone for D₂/D₃ receptors) .

- Enzyme inhibition studies : Test against kinases or phosphodiesterases using fluorescence-based ADP-Glo™ or cAMP assays, leveraging the pyrimidine scaffold’s role in nucleotide mimicry .

- Cytotoxicity profiling : MTT assays on HEK-293 or HepG2 cells to assess baseline toxicity (IC₅₀ > 100 µM suggests tolerability for further studies) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

- Variable substituents : Systematically modify the pyrimidine ring (e.g., 6-methyl or 5-nitro groups) and piperazine N-substituents (e.g., tert-butyl, benzyl) to assess effects on target affinity and selectivity .

- Pharmacophore modeling : Use software like Schrödinger’s Maestro to identify critical interactions (e.g., hydrogen bonding at C-4 trifluoromethyl, piperazine’s basic nitrogen) .

- In silico screening : Predict ADMET properties (e.g., LogP, metabolic stability) with tools like SwissADME to prioritize analogs .

Q. What crystallographic insights explain this compound’s binding mode to biological targets?

- Protein-ligand complexes : Co-crystallize with target proteins (e.g., HIV-1 reverse transcriptase) to resolve interactions. The trifluoromethyl group often occupies hydrophobic pockets, while the piperazine nitrogen forms salt bridges with aspartate residues .

- Conformational analysis : Compare solution (NMR) and solid-state (X-ray) structures to identify bioactive conformers. For example, piperazine chair conformations influence binding entropy .

Q. How does the trifluoromethyl group influence metabolic stability in preclinical models?

- In vitro metabolism : Incubate with liver microsomes (human/rat) and monitor via LC-MS. The CF₃ group reduces oxidative metabolism at C-4, extending half-life (t₁/₂ > 60 min in human microsomes) .

- Isotope labeling : Use ¹⁸O or deuterated analogs to trace metabolic pathways (e.g., CYP3A4-mediated N-dealkylation of piperazine) .

- Comparative studies : Replace CF₃ with CH₃ or Cl to quantify stability gains. CF₃ analogs show 3–5× lower clearance in rat PK studies .

Q. How can contradictory bioactivity data across studies be resolved?

- Assay standardization : Replicate experiments using identical cell lines (e.g., HEK-293 vs. CHO) and buffer conditions (pH, ion concentration) to isolate protocol-driven variability .

- Off-target profiling : Screen against unrelated targets (e.g., hERG, COX-2) to identify confounding interactions. Use CRISPR-edited cell lines to validate target specificity .

- Meta-analysis : Apply machine learning (e.g., Random Forest) to aggregate published data and identify outliers due to solvent effects (e.g., DMSO > 0.1% inhibits some kinases) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.